molecular formula C25H25N3O7 B2774609 methyl 4,5-dimethoxy-2-[(2S)-12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl]benzoate CAS No. 956798-67-7

methyl 4,5-dimethoxy-2-[(2S)-12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl]benzoate

Cat. No.: B2774609
CAS No.: 956798-67-7
M. Wt: 479.489
InChI Key: QSFJZPFPPPRENH-VWLOTQADSA-N
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Description

Methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate is a complex organic compound with a unique structure that includes multiple methoxy groups and a fused ring system

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2S)-12-methoxy-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7/c1-25-21-14(15-10-13(32-2)6-7-17(15)26-21)8-9-27(25)24(31)28(23(25)30)18-12-20(34-4)19(33-3)11-16(18)22(29)35-5/h6-7,10-12,26H,8-9H2,1-5H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFJZPFPPPRENH-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3=C(CCN1C(=O)N(C2=O)C4=CC(=C(C=C4C(=O)OC)OC)OC)C5=C(N3)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C3=C(CCN1C(=O)N(C2=O)C4=CC(=C(C=C4C(=O)OC)OC)OC)C5=C(N3)C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate typically involves multiple steps, starting from simpler precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar compounds to methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1’,5’:1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate include:

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, including cyclization, esterification, and functional group modifications. For example:

  • Cyclization : Refluxing intermediates in polar solvents like DMSO (18 hours) to form tetracyclic frameworks, followed by distillation under reduced pressure and crystallization .
  • Esterification : Reacting benzaldehyde derivatives with acetic acid catalysts in ethanol, followed by solvent evaporation and filtration to isolate esters .
  • Intermediate purification : Column chromatography (e.g., using silica gel with ethyl acetate/hexane mixtures) or recrystallization (water-ethanol) to achieve high purity .

Q. How is the stereochemistry of the (2S)-configured center validated?

  • X-ray crystallography : Resolves absolute configuration by analyzing bond angles and torsion angles in single crystals .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns) to confirm enantiomeric excess .

Q. What safety precautions are critical during handling?

  • PPE : Wear NIOSH-approved safety glasses, nitrile gloves, and lab coats to avoid dermal/oral exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes, especially during reflux or combustion .
  • Incompatible materials : Avoid strong acids/bases to prevent hazardous decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for the tetracyclic core synthesis?

  • Catalyst screening : Test Lewis acids (e.g., TiCl₄) to accelerate cyclization, as seen in analogous triazole syntheses .
  • Solvent effects : Compare polar aprotic solvents (DMSO, DMF) versus ethers; DMSO may enhance reaction rates but require longer reflux times .
  • Temperature control : Optimize reflux duration (e.g., 18 hours vs. shorter periods) to balance yield and side-product formation .

Q. How to resolve discrepancies in reported spectral data for structurally similar compounds?

  • Cross-validation : Combine NMR (¹H/¹³C, DEPT), high-resolution mass spectrometry (HRMS), and X-ray data to confirm assignments .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility in the tetracyclic system .

Q. What strategies are effective for isolating this compound from complex reaction mixtures?

  • Hybrid purification : Use silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization (ethanol-water) .
  • pH-selective extraction : Adjust aqueous phase pH to isolate acidic/byproduct components .

Q. How to assess the compound’s stability under varying storage conditions?

  • Stress testing : Expose samples to heat (40–60°C), UV light, and humidity for 1–4 weeks, monitoring degradation via HPLC .
  • Compatibility studies : Test stability in common solvents (DMSO, ethanol) and buffer systems (pH 3–9) .

Q. What biological assays are suitable for preliminary activity screening?

  • Enzyme inhibition : Target CYP450 isoforms (e.g., CYP3A4) using fluorescence-based assays, given structural similarities to known inhibitors .
  • Cellular cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting potential apoptosis-inducing effects .

Methodological Notes

  • Synthesis References : Key steps from triazole and benzoate syntheses .
  • Structural Analysis : X-ray crystallography protocols .
  • Safety : EU-GHS/CLP guidelines for handling Category 4 toxins .

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